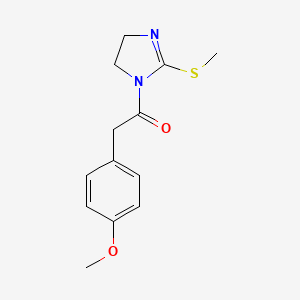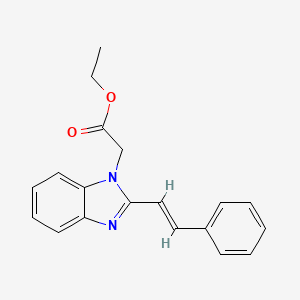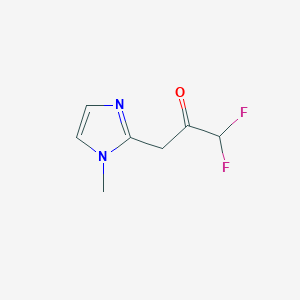
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a common structure in many biologically active compounds . The molecule also contains fluorobenzyl groups, which are often used in medicinal chemistry due to the unique properties of fluorine.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, along with fluorobenzyl groups attached at specific positions. The presence of fluorine atoms could significantly influence the compound’s chemical behavior, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoquinoline ring and the fluorobenzyl groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance its stability and lipophilicity, potentially influencing its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis of Fluoroalkylated Isoquinolines : A study by Konno et al. (2005) explored the palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines, leading to the formation of 4-fluoroalkylated isoquinoline as a single isomer. This process demonstrates a method for creating fluoroalkylated derivatives of isoquinolines, which could be structurally related to the target compound, showcasing the potential for diverse chemical modifications (Konno et al., 2005).
Formation of Fluoro-Substituted Dihydropyrroles and Pyrrolo-Isoquinolines : Novikov et al. (2005) detailed the formation of 2-fluoro-4,5-dihydropyrrole derivatives via the reaction of difluorocarbene, which could further react to form fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives. This research highlights the versatility of fluoro compounds in synthesizing complex heterocyclic structures (Novikov et al., 2005).
MDR Modulating Activity of Isoquinoline Derivatives : A study on tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives by Ma et al. (2004) identified compounds with significant multidrug resistance (MDR) reversing activity. Although the primary focus is on pharmacological activity, this study underscores the importance of isoquinoline derivatives in developing potential therapeutic agents (Ma et al., 2004).
Synthetic Approaches to Fluorinated Heterocycles : Wu et al. (2017) reported on the synthesis of various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones, via rhodium(III)-catalyzed C-H activation. This study provides insight into the methodologies for incorporating fluorine into heterocyclic compounds, potentially applicable to the synthesis of the target compound (Wu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO2/c24-18-10-8-16(9-11-18)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNDYQONITRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














